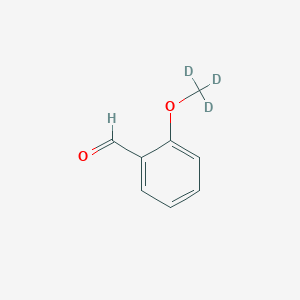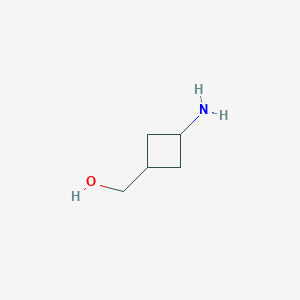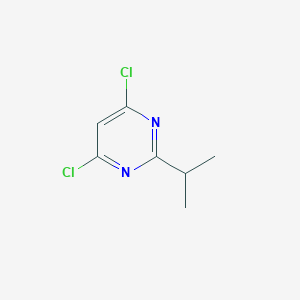
4,6-Dichloro-2-(propan-2-yl)pyrimidine
Übersicht
Beschreibung
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives, which can be extrapolated to understand the properties and reactivity of 4,6-dichloro-2-(propan-2-yl)pyrimidine.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium reagents . This method could potentially be adapted for the synthesis of 4,6-dichloro-2-(propan-2-yl)pyrimidine by choosing appropriate starting materials and coupling partners.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For instance, multinuclear NMR, FT-IR, and mass spectrometry have been employed to characterize 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas . X-ray crystallography has been used to determine the crystal structures of certain pyrimidine chalcogen compounds . These techniques could be applied to determine the molecular structure of 4,6-dichloro-2-(propan-2-yl)pyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions . The reactivity of the chlorine atoms in the 4,6-dichloro-2-(propan-2-yl)pyrimidine molecule would allow for further functionalization through such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the optical absorption and emission properties of the compounds . Quantum chemical calculations can provide insights into the electronic structure and charge transfer properties of these molecules . These analyses can be used to predict the properties of 4,6-dichloro-2-(propan-2-yl)pyrimidine.
Relevant Case Studies
While the provided papers do not include case studies on 4,6-dichloro-2-(propan-2-yl)pyrimidine, they do offer examples of the synthesis and characterization of related compounds, which can serve as a reference for understanding the behavior of this molecule in various chemical contexts .
Wissenschaftliche Forschungsanwendungen
Electronic and Photophysical Properties
4,6-di(thiophen-2-yl)pyrimidine derivatives, structurally similar to 4,6-Dichloro-2-(propan-2-yl)pyrimidine, have been studied for their charge transfer properties. The research highlights the tunability of electronic, photophysical, and charge transfer properties by elongating the pi-backbone and employing a push-pull strategy. These derivatives show potential as hole transfer materials, possibly outperforming pentacene, and as electron transfer materials, potentially comparable to tris(8-hydroxyquinolinato)aluminum (Irfan, 2014).
Optical Properties and Sensor Applications
A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which relate to the chemical structure of interest, have been synthesized and evaluated for their optical absorption and emission properties. These compounds exhibit strong emission solvatochromism and are proposed for use as colorimetric and luminescent pH sensors, showing significant potential in various solvent environments (Hadad et al., 2011).
Synthetic Methodologies for Bioactive Compounds
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, a class of compounds structurally similar to the chemical , have been synthesized via selective and sequential palladium-catalyzed cross-coupling reactions. This methodology is highlighted for its efficiency and versatility in synthesizing various non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, hinting at potential applications in the pharmaceutical and biochemical fields (Martínez et al., 2012).
Nonlinear Optical Properties
Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, closely related to the chemical of interest, delves into its potential as a third-order nonlinear optical material. The study encompasses synthesis, structural and spectroscopic analysis, and extensive quantum chemical calculations. It suggests the compound's suitability for nonlinear optical devices like optical limiters and switches, indicative of its potential in advanced optical technologies (Murthy et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dichloro-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKQOQFSXBYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498369 | |
| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
CAS RN |
1850-98-2 | |
| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)


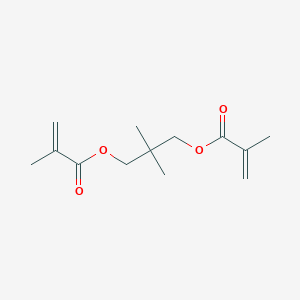

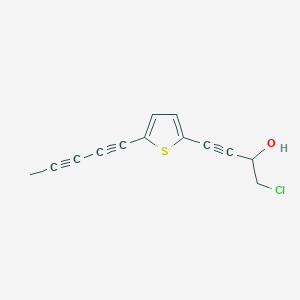
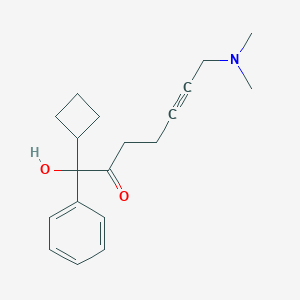
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
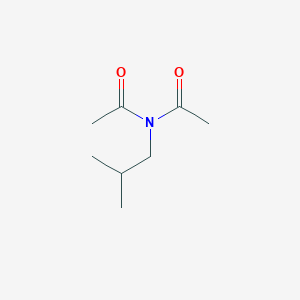
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
